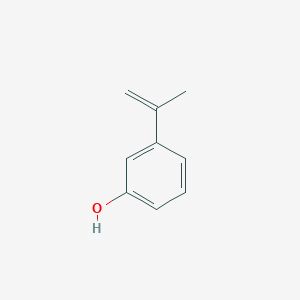

3-(Prop-1-en-2-yl)phenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions. The reaction is typically carried out in ethanol at room temperature, resulting in high yields of the desired phenol .

Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of eugenol. This process involves the rearrangement of the allyl group in eugenol to form the propenyl group in isoeugenol. The reaction is catalyzed by acidic or basic catalysts and can be performed under various conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

Intramolecular Cyclization via Sulfenofunctionalization

This reaction involves thiiranium ion intermediates formed through Lewis base-catalyzed enantioselective processes. Key findings include:

| Substrate Modification | Conditions | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 4-Methoxy substitution | −20°C, MsOH | 84 | 94.4:5.6 |

| 4-Bromo substitution | −20°C, MsOH | 81 | 93.8:6.2 |

| 4-Chloro substitution | −20°C, MsOH | 70 | 91.5:8.5 |

Mechanistically, the phenolic hydroxyl group attacks the electrophilic thiiranium ion (ii ), formed via turnover-limiting step involving BINAM-based phosphoramide catalysts . Steric and electronic effects minimally impact reaction rates, except for strongly electron-withdrawing groups (e.g., CF₃), which require elevated temperatures .

Isomerizing Metathesis

The propenyl group participates in palladium-catalyzed metathesis to form vinyl derivatives:

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1-(Non-8-en-1-yl) derivative | Pd/M1 | 1-Phenoxy-3-vinylbenzene | 80 |

This reaction proceeds via tandem isomerization and olefin metathesis, enabling access to styrenic products .

Methoxycarbonylation

The propenyl group facilitates branch-selective carbonylation:

| Catalyst System | Selectivity (Branched:Linear) | Yield (%) |

|---|---|---|

| Pd/DTBPMB + rac-BINOL-PA | 85:15 | 82 |

This method highlights the propenyl group’s role in directing regioselectivity under palladium catalysis .

Thiiranium Ion-Mediated Functionalization

Key mechanistic insights include:

-

Turnover-Limiting Step : Thiiranium ion (ii ) formation, confirmed by ³¹P NMR and kinetic studies .

-

Acid Optimization : 2.5–7.5 equiv MsOH maximizes conversion without protonating the phenol (pKa ~ −6.5) .

-

Substrate Scope : Electron-rich and neutral phenols react efficiently, while CF₃-substituted variants require room temperature .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 3-(Prop-1-en-2-yl)phenol. For instance, it has been shown to inhibit the activation of the STAT3 signaling pathway, which is implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines and improved cell viability in models of neuroinflammation induced by lipopolysaccharides (LPS) .

Anticancer Potential

The compound exhibits notable antiproliferative activity against various cancer cell lines. In particular, this compound has shown effectiveness against MCF-7 breast cancer cells, demonstrating significant inhibition of cell growth at low concentrations. This activity is attributed to its ability to destabilize microtubules and interfere with the mitotic spindle formation, leading to apoptosis in cancer cells .

Physico-Chemical Properties

The stability and reactivity of this compound have been extensively studied using computational methods such as Density Functional Theory (DFT). These studies provide insights into its molecular structure, thermodynamic properties, and electronic characteristics. The compound exhibits good stability under various pH conditions and shows resilience against degradation from heat and oxidative stress .

Synthesis and Derivatives

This compound can be synthesized through several pathways, including the reaction of phenolic compounds with allylic halides or through the use of catalytic systems that promote the formation of the desired alkene structure. Derivatives of this compound are being explored for enhanced biological activity and stability, making them suitable candidates for drug development .

Development of Anti-cancer Drugs

Given its antiproliferative effects, this compound is being investigated as a lead compound for the development of new anticancer therapies. Its ability to target specific signaling pathways involved in cancer progression positions it as a promising candidate for further research .

Anti-inflammatory Agents

The compound's anti-inflammatory properties make it a potential therapeutic agent for treating chronic inflammatory diseases. Research into its mechanisms suggests that it could be effective in mitigating symptoms associated with conditions like arthritis and neurodegenerative disorders .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Ban et al., 2014 | Anti-inflammatory effects | Demonstrated inhibition of STAT3 activation in arthritis models. |

| Jin et al., 2013 | Neuroprotection | Showed reduction in amyloid-beta accumulation in AD models with MMPP (a derivative). |

| Cho et al., 2014 | Cancer therapy | Reported significant antiproliferative effects on MCF-7 cells with structural analogs of isoeugenol. |

Wirkmechanismus

The mechanism of action of 3-(Prop-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:

STAT3 Inhibition: The compound inhibits the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cancer.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Effects: The compound reduces the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Vergleich Mit ähnlichen Verbindungen

3-(Prop-1-en-2-yl)phenol can be compared with other similar compounds such as:

Eugenol: Both compounds have similar structures, but eugenol has an allyl group instead of a propenyl group.

Methoxyphenols: Compounds like (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) share structural similarities and exhibit anti-inflammatory properties.

Hydroquinones: These compounds are related through their redox properties and are used in various biochemical processes.

Biologische Aktivität

3-(Prop-1-en-2-yl)phenol, also known as allyl phenol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has a simple structure characterized by a phenolic ring substituted with a prop-1-en-2-yl group. Its molecular formula is C₉H₁₀O, and it possesses a hydroxyl group (-OH) that contributes to its biological activity.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. This compound has been shown to exhibit significant radical scavenging activity. In vitro studies have demonstrated its ability to reduce oxidative stress by neutralizing free radicals.

| Compound | IC50 (µM) | Method of Evaluation |

|---|---|---|

| This compound | 20 | DPPH Radical Scavenging Assay |

| Gallic Acid | 5 | DPPH Radical Scavenging Assay |

These results indicate that while this compound is effective, it is less potent than gallic acid, a well-known antioxidant .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Antiproliferative Effects

In a study conducted on MCF-7 breast cancer cells, this compound exhibited significant antiproliferative activity with an IC50 value of approximately 30 nM. The compound was found to induce apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induces apoptosis; G2/M phase arrest |

| MDA-MB-231 | 25 | Tubulin destabilization |

The mechanism involves the interaction with tubulin at the colchicine-binding site, leading to the disruption of microtubule polymerization .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These findings suggest that the compound could serve as a potential natural preservative or therapeutic agent in treating infections .

Eigenschaften

IUPAC Name |

3-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLXMVGEZMKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543190 | |

| Record name | 3-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51985-06-9 | |

| Record name | 3-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.